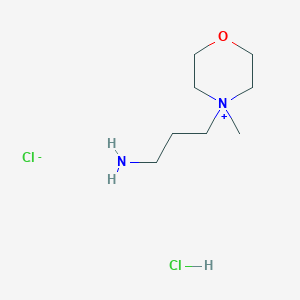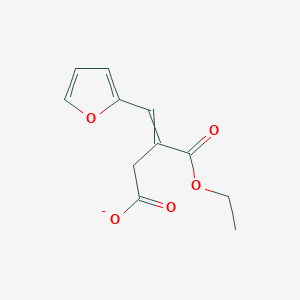
3-(Ethoxycarbonyl)-4-(furan-2-yl)but-3-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Ethoxycarbonyl)-4-(furan-2-yl)but-3-enoate is an organic compound that features a furan ring and an ethoxycarbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethoxycarbonyl)-4-(furan-2-yl)but-3-enoate typically involves the reaction of furan derivatives with ethoxycarbonylating agents under controlled conditions. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. These methods would need to be optimized for large-scale production while maintaining the quality and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(Ethoxycarbonyl)-4-(furan-2-yl)but-3-enoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a critical role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a wide range of products, depending on the nature of the substituents involved.
Aplicaciones Científicas De Investigación
3-(Ethoxycarbonyl)-4-(furan-2-yl)but-3-enoate has several applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or reagent in biochemical studies.
Industry: Uses in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-(Ethoxycarbonyl)-4-(furan-2-yl)but-3-enoate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological responses, depending on the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Methoxycarbonyl)-4-(furan-2-yl)but-3-enoate
- 3-(Propoxycarbonyl)-4-(furan-2-yl)but-3-enoate
- 3-(Butoxycarbonyl)-4-(furan-2-yl)but-3-enoate
Uniqueness
3-(Ethoxycarbonyl)-4-(furan-2-yl)but-3-enoate is unique due to its specific ethoxycarbonyl group, which can influence its reactivity and interactions compared to similar compounds with different alkoxycarbonyl groups. This uniqueness can be leveraged in various applications, making it a valuable compound in scientific research.
Propiedades
Número CAS |
494868-91-6 |
|---|---|
Fórmula molecular |
C11H11O5- |
Peso molecular |
223.20 g/mol |
Nombre IUPAC |
3-ethoxycarbonyl-4-(furan-2-yl)but-3-enoate |
InChI |
InChI=1S/C11H12O5/c1-2-15-11(14)8(7-10(12)13)6-9-4-3-5-16-9/h3-6H,2,7H2,1H3,(H,12,13)/p-1 |
Clave InChI |
XFUOBTVLEPNFKR-UHFFFAOYSA-M |
SMILES canónico |
CCOC(=O)C(=CC1=CC=CO1)CC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B15166760.png)
![4-[(But-2-yn-1-yl)oxy]-1-(methanesulfonyl)piperidine](/img/structure/B15166765.png)
![2-Benzofurancarboxylic acid, 5-[bis(2-hydroxyethyl)amino]-, ethyl ester](/img/structure/B15166773.png)

![N-[(2S)-5-[(Diaminomethylidene)amino]-2-(D-phenylalanylamino)-2-(piperidine-1-carbonyl)pentanoyl]-L-serine](/img/structure/B15166779.png)
![Phenol, 2-[(4S,5S)-1,3-dimethyl-4,5-diphenyl-2-imidazolidinyl]-](/img/structure/B15166796.png)
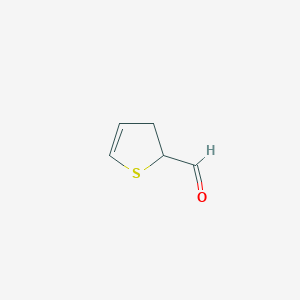
![[4-(Butoxymethyl)-2,6-dimethylphenoxy]acetic acid](/img/structure/B15166802.png)
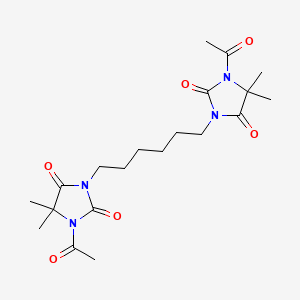
![2-[[5-Cyano-4-methyl-6-(2-sulfoanilino)pyridin-2-yl]amino]benzenesulfonic acid](/img/structure/B15166829.png)
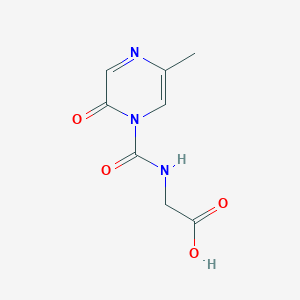
![(1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15166844.png)

